molecular formula C10H16O2 B8456483 3-(2,2-Dimethyl-but-3-ynyloxy)-tetrahydro-furan

3-(2,2-Dimethyl-but-3-ynyloxy)-tetrahydro-furan

Cat. No. B8456483
M. Wt: 168.23 g/mol
InChI Key: CLDUNLOMNOZARS-UHFFFAOYSA-N
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Patent
US08569302B2

Procedure details

(1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (418 mg, 2.17 mmol) was added to a stirred suspension of 2,2-dimethyl-3-(tetrahydro-furan-3-yloxy)-propionaldehyde (250 mg, 1.45 mmol) and K2CO3 (601 mg, 4.35 mmol) in methanol (17.0 mL) at room temperature. After overnight stirring the bulk of the methanol was removed by rotary evaporation and the reaction mixture partitioned between ethyl ether and NaHCO3. The organic layer was separated, washed with brine, dried over Na2SO4 and concentrated to provide a crude liquid. Purification by flash column chromatography on silica gel using 30% ethyl acetate in hexanes followed by bulb to bulb distillation under reduced pressure provided 3-(2,2-dimethyl-but-3-ynyloxy)-tetrahydro-furan (169 mg, 69%) as a colorless liquid.
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
601 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]OP(C(=[N+]=[N-])C(=O)C)(=O)OC.[CH3:13][C:14]([CH3:24])([CH2:17][O:18][CH:19]1[CH2:23][CH2:22][O:21][CH2:20]1)[CH:15]=O.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:13][C:14]([CH3:24])([C:15]#[CH:1])[CH2:17][O:18][CH:19]1[CH2:23][CH2:22][O:21][CH2:20]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
418 mg
Type
reactant
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
Name
Quantity
250 mg
Type
reactant
Smiles
CC(C=O)(COC1COCC1)C
Name
Quantity
601 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
17 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the reaction mixture partitioned between ethyl ether and NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude liquid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 30% ethyl acetate in hexanes
DISTILLATION
Type
DISTILLATION
Details
followed by bulb to bulb distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(COC1COCC1)(C#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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